molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2896028
CAS RN: 1021052-23-2
M. Wt: 331.331
InChI Key: GOONSRHDQFVFOR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of organic compound known as a heterocycle . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazo[4,5-b]pyridine core, with additional phenyl and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

The chemical compound under discussion shares structural similarities with synthetic compounds known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the release of proinflammatory cytokines. The literature emphasizes the design, synthesis, and activity studies of such compounds, highlighting the importance of crystal structures of p38 in complex with small organic ligands for the development of selective inhibitors. These inhibitors demonstrate the ability to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and achieving high binding selectivity and potency through specific structural features, such as the preservation of the 4-fluorophenyl ring occupation in pocket I. This pharmacophore design approach underscores the compound's relevance in the scientific research aimed at developing treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which structurally resemble the discussed compound, possess significant biological properties, including antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of HCAs have led to the development of more potent antioxidant molecules. These investigations reveal the critical role of structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring, in enhancing antioxidant activity. Such research is pivotal for optimizing the structure of molecular leads in medicinal chemistry, potentially making the discussed compound a candidate for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Synthesis and Analysis in Biological Matrices

The chemical structure of interest is closely related to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound known for its carcinogenic properties in rodents. Research on PhIP has led to the development of assays for analyzing its presence and metabolites in various biological matrices, foodstuffs, and beverages. The analytical techniques employed, such as liquid and gas chromatography coupled with mass spectrometry, highlight the compound's relevance in studies concerning its biological effects and exposure levels. This body of work contributes to the understanding of the carcinogenic potential of similar compounds and their metabolites, underscoring the importance of analytical methods in assessing health risks (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential as a bioactive compound, given its structural similarity to other bioactive heterocycles .

properties

IUPAC Name

5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONSRHDQFVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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